molecular formula C9H11NOS B096787 Methylthiocarbamic acid S-(4-methylphenyl) ester CAS No. 16066-90-3

Methylthiocarbamic acid S-(4-methylphenyl) ester

Cat. No. B096787
CAS RN: 16066-90-3
M. Wt: 181.26 g/mol
InChI Key: QGAUXQOYLNHWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylthiocarbamic acid S-(4-methylphenyl) ester, also known as metolachlor, is a widely used herbicide in agriculture. It is a member of the thiocarbamate family of herbicides and is used to control annual grasses and broadleaf weeds in corn, soybeans, cotton, and other crops. The purpose of

Mechanism Of Action

Metolachlor inhibits the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. It is absorbed by the roots and shoots of plants and translocated to the meristematic regions where cell division and growth occur.

Biochemical And Physiological Effects

Metolachlor has been shown to have both acute and chronic effects on non-target organisms. It can cause reduced growth and reproduction in aquatic organisms and can also affect the microbial communities in soil. In humans, exposure to Methylthiocarbamic acid S-(4-methylphenyl) ester can cause skin and eye irritation, respiratory problems, and central nervous system effects.

Advantages And Limitations For Lab Experiments

Metolachlor is a widely used herbicide in agriculture, and its availability and low cost make it an attractive option for laboratory experiments. However, its toxicity and potential impact on the environment should be considered when selecting a herbicide for use in experiments.

Future Directions

There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester. These include investigating its impact on soil microbial communities, exploring its potential as a tool for weed management in organic farming systems, and developing new formulations that reduce its impact on non-target organisms.
Conclusion
In conclusion, Methylthiocarbamic acid S-(4-methylphenyl) ester is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mechanism of action involves inhibiting the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. While it has advantages for laboratory experiments, its potential toxicity and environmental impact should be considered when selecting a herbicide for use in experiments. There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester, including investigating its impact on soil microbial communities and exploring its potential as a tool for weed management in organic farming systems.

Synthesis Methods

Metolachlor is synthesized by reacting 2-ethyl-N-(2-methoxy-1-methylethyl)-6-methylbenzenesulfonamide with carbon disulfide and sodium hydroxide to form the corresponding thiocarbamate. The thiocarbamate is then reacted with 4-methylphenol and methyl iodide to form the ester.

Scientific Research Applications

Metolachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. Researchers have investigated its effects on soil microorganisms, aquatic organisms, and non-target plants. Studies have also been conducted to determine the fate and transport of Methylthiocarbamic acid S-(4-methylphenyl) ester in soil and water systems.

properties

CAS RN

16066-90-3

Product Name

Methylthiocarbamic acid S-(4-methylphenyl) ester

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

S-(4-methylphenyl) N-methylcarbamothioate

InChI

InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)

InChI Key

QGAUXQOYLNHWDG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)NC

Other CAS RN

16066-90-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.